molecular formula C30H41NO7 B12387622 Fesoterodine-d7 (fumarate)

Fesoterodine-d7 (fumarate)

Cat. No.: B12387622
M. Wt: 534.7 g/mol
InChI Key: MWHXMIASLKXGBU-WQNIPITBSA-N
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Description

Fesoterodine-d7 (fumarate) is a deuterium-labeled derivative of fesoterodine fumarate. Fesoterodine fumarate is an orally active, non-subtype selective, competitive muscarinic receptor antagonist. It is primarily used for the treatment of overactive bladder syndrome, which is characterized by symptoms such as urge urinary incontinence, urgency, and frequency .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of high-purity fesoterodine fumarate involves the salification reaction of fesoterodine with fumaric acid in an organic solvent, preferably a ketone, at a temperature not exceeding 45°C. This process yields products with high purity and yield .

Industrial Production Methods

In industrial settings, the production of fesoterodine fumarate typically involves the use of stability-indicating RP-HPLC methods to estimate process-related impurities and degradation products. This method ensures the quality and stability of the final product .

Chemical Reactions Analysis

Types of Reactions

Fesoterodine-d7 (fumarate) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different metabolites.

    Reduction: Reduction reactions can convert the compound into its active metabolite, 5-hydroxymethyl tolterodine.

    Substitution: Substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes.

Major Products Formed

The major product formed from the reduction of fesoterodine-d7 (fumarate) is 5-hydroxymethyl tolterodine, which exhibits antimuscarinic activity .

Scientific Research Applications

Fesoterodine-d7 (fumarate) has several scientific research applications, including:

Mechanism of Action

Fesoterodine-d7 (fumarate) acts as a competitive antagonist at muscarinic receptors. Once converted to its active metabolite, 5-hydroxymethyl tolterodine, it inhibits bladder contractions by decreasing detrusor pressure. This results in reduced bladder contraction and consequently, a decreased urge to urinate .

Comparison with Similar Compounds

Similar Compounds

    Tolterodine: Another muscarinic receptor antagonist used for overactive bladder.

    Solifenacin: A selective muscarinic receptor antagonist with similar therapeutic uses.

    Oxybutynin: An antimuscarinic agent used for the treatment of overactive bladder.

Uniqueness

Fesoterodine-d7 (fumarate) is unique due to its deuterium labeling, which enhances its stability and allows for precise quantitation in research applications. Additionally, its non-subtype selective antagonism provides a broad spectrum of activity against various muscarinic receptors .

Properties

Molecular Formula

C30H41NO7

Molecular Weight

534.7 g/mol

IUPAC Name

(E)-but-2-enedioic acid;[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propanoate

InChI

InChI=1S/C26H37NO3.C4H4O4/c1-18(2)26(29)30-25-13-12-21(17-28)16-24(25)23(22-10-8-7-9-11-22)14-15-27(19(3)4)20(5)6;5-3(6)1-2-4(7)8/h7-13,16,18-20,23,28H,14-15,17H2,1-6H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t23-;/m1./s1/i1D3,2D3,18D;

InChI Key

MWHXMIASLKXGBU-WQNIPITBSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C(=O)OC1=C(C=C(C=C1)CO)[C@H](CCN(C(C)C)C(C)C)C2=CC=CC=C2)C([2H])([2H])[2H].C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CC(C)C(=O)OC1=C(C=C(C=C1)CO)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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